4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one

Catalog No.
S3256499
CAS No.
1396686-72-8
M.F
C13H15N5O3
M. Wt
289.295
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]pip...

CAS Number

1396686-72-8

Product Name

4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one

IUPAC Name

4-[1-(pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one

Molecular Formula

C13H15N5O3

Molecular Weight

289.295

InChI

InChI=1S/C13H15N5O3/c19-11-8-17(4-3-16-11)12(20)9-6-18(7-9)13(21)10-5-14-1-2-15-10/h1-2,5,9H,3-4,6-8H2,(H,16,19)

InChI Key

ZEXILJAJCCAYLG-UHFFFAOYSA-N

SMILES

C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=NC=CN=C3

solubility

not available

4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one is a complex organic compound characterized by its unique structural features, which include a piperazine ring and azetidine moiety. The compound's molecular formula is C12_{12}H14_{14}N4_{4}O3_{3}, and it possesses significant potential in medicinal chemistry due to its diverse biological activities and applications.

The compound features a pyrazine ring attached to an azetidine and piperazine structure, which contributes to its pharmacological properties. The carbonyl groups in the azetidine and piperazine rings enhance the compound's reactivity, making it a candidate for various

Typical of carbonyl-containing compounds:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds or amines, forming imines or other derivatives.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions facilitate the synthesis of various derivatives that may exhibit enhanced biological activity.

The compound exhibits notable biological activities, particularly as an inhibitor of phosphodiesterase enzymes, which are crucial in cellular signaling pathways. Research indicates that compounds with similar structures demonstrate anti-tubercular activity against Mycobacterium tuberculosis H37Ra, highlighting their potential as therapeutic agents in treating tuberculosis . Additionally, the pyrazine moiety is associated with various pharmacological effects, including anti-inflammatory and anti-cancer properties.

The synthesis of 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one typically involves multi-step synthetic pathways:

  • Formation of Azetidine: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
  • Introduction of Pyrazine Carbonyl: This step may involve the reaction of pyrazine derivatives with carbonyl sources under acidic or basic conditions.
  • Piperazine Formation: Piperazine can be synthesized from ethylene diamine and cyclic carbonyl compounds, followed by acylation with the azetidine derivative.
  • Final Assembly: The final compound is obtained by combining the synthesized azetidine and piperazine components through condensation reactions.

These methods allow for the efficient production of the target compound while enabling modifications for improved efficacy.

4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one has potential applications in:

  • Pharmaceutical Development: Due to its biological activity against tuberculosis and other diseases, it serves as a lead compound for drug development.
  • Chemical Biology: The compound may be used in studies exploring enzyme inhibition mechanisms and cellular signaling pathways.
  • Synthetic Chemistry: It can act as a building block for synthesizing more complex molecules with desired pharmacological properties.

Interaction studies involving 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one focus on its binding affinity to various biological targets. Molecular docking studies have been conducted to assess how this compound interacts with specific enzymes and receptors, providing insights into its mechanism of action. Such studies are crucial for understanding its therapeutic potential and optimizing its pharmacokinetic properties.

Several compounds share structural similarities with 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one, each exhibiting unique properties:

Compound NameStructureNotable Activity
1-(indol-3-yl)carbonyl piperazineContains an indole moietyAnticancer activity
4-[4-(Azetidine-1-carbonyl)benzoyl]-1-piperazin-2-oneSimilar piperazine structurePotential anti-inflammatory effects
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideRelated pyrazine-based structureAnti-tubercular properties

These compounds highlight the diversity within this chemical class, showcasing varying degrees of biological activity while underscoring the unique structural characteristics that define 4-[1-(Pyrazine-2-carbonyl)azetidine-3-carbonyl]piperazin-2-one.

XLogP3

-2.1

Dates

Last modified: 08-19-2023

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